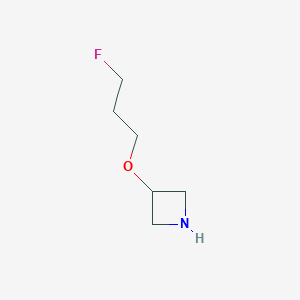

3-(3-Fluoropropoxy)azetidine

Description

BenchChem offers high-quality 3-(3-Fluoropropoxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Fluoropropoxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3-fluoropropoxy)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c7-2-1-3-9-6-4-8-5-6/h6,8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETYDMHNZHWAJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Synthesis of N-substituted 3-(3-Fluoropropoxy)azetidine analogs

Application Note: Strategic Synthesis of N-Substituted 3-(3-Fluoropropoxy)azetidine Analogs

Introduction: The Fluorine-Azetidine Synergy

In modern drug discovery, the "fluorine scan" is a critical phase where hydrogen atoms are systematically replaced with fluorine to modulate metabolic stability, lipophilicity (

This application note details a robust, modular synthetic route for N-substituted 3-(3-fluoropropoxy)azetidine analogs . This specific scaffold incorporates a fluorinated ether linkage, designed to block metabolic oxidation at the typically labile

Retrosynthetic Analysis & Strategy

The synthesis is designed for modularity. By constructing the core fluorinated ether scaffold first on a protected azetidine, we create a "divergent point" intermediate (Compound 3 ) that can be rapidly derivatized into a library of analogs via N-functionalization.

Figure 1: Retrosynthetic disconnection showing the modular assembly of the target library from commercially available starting materials.

Experimental Protocols

Phase 1: Core Scaffold Construction (Etherification)

Objective: Synthesis of tert-butyl 3-(3-fluoropropoxy)azetidine-1-carboxylate.

Mechanism: Williamson Ether Synthesis (

-

Reagents:

-

N-Boc-3-hydroxyazetidine (1.0 equiv)

-

Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

-

1-Bromo-3-fluoropropane (1.5 equiv)

-

Solvent: Anhydrous DMF (0.2 M concentration)

-

Protocol:

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Deprotonation: Dissolve N-Boc-3-hydroxyazetidine in anhydrous DMF. Cool to 0°C in an ice bath.

-

Base Addition: Add NaH portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes to ensure complete alkoxide formation.

-

Alkylation: Add 1-bromo-3-fluoropropane dropwise via syringe.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

-

Critical Control: Do not heat above 40°C to prevent elimination of the alkyl bromide to allyl fluoride.

-

-

Workup: Quench carefully with saturated aqueous

at 0°C. Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over -

Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a colorless oil.[2]

Phase 2: Deprotection

Objective: Isolation of 3-(3-fluoropropoxy)azetidine trifluoroacetate salt.

Protocol:

-

Dissolution: Dissolve the N-Boc intermediate from Phase 1 in Dichloromethane (DCM) (0.1 M).

-

Cleavage: Add Trifluoroacetic Acid (TFA) (DCM:TFA ratio 4:1).

-

Reaction: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of starting material) or LCMS.

-

Isolation: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

-

Note: The resulting oil is the TFA salt. For most N-functionalizations (reductive amination), the salt can be used directly with an added base (e.g., DIPEA).

-

Phase 3: Divergent N-Functionalization

This step introduces diversity at the Nitrogen atom. Choose Method A for alkyl groups or Method B for heteroaryl groups.

Method A: Reductive Amination (General Alkyl Groups)

-

Reagents: Azetidine salt, Aldehyde/Ketone (1.2 equiv), Sodium Triacetoxyborohydride (STAB, 1.5 equiv), DIPEA (2.0 equiv), DCM.

-

Protocol:

-

Suspend azetidine salt in DCM. Add DIPEA and the carbonyl compound.

-

Stir for 30 mins to allow imine/iminium formation.

-

Add STAB. Stir at RT overnight.

-

Quench with saturated

. Extract with DCM.

-

Method B:

-

Reagents: Azetidine salt, Heteroaryl chloride/fluoride (e.g., 2-chloropyridine),

or -

Protocol:

-

Combine reagents in a sealed vial.

-

Heat to 80–100°C for 4–12 hours.

-

Standard aqueous workup.

-

Workflow & Logic Map

Figure 2: Logical workflow for library generation including critical Quality Control (QC) checkpoints.

Quality Control & Characterization Data

To validate the synthesis, the following analytical signatures must be confirmed.

Table 1: Expected Analytical Data

| Technique | Parameter | Expected Signal / Observation | Interpretation |

| Chemical Shift | Characteristic of primary alkyl fluoride ( | ||

| Multiplicity | Triplet of triplets ( | Coupling to geminal protons ( | |

| Deshielded doublet of triplets confirming fluorination. | |||

| LCMS | Mass | Confirm parent mass. Note: Fluorine adds +18 Da relative to Hydrogen. |

Self-Validation Check:

If the

Safety & Handling

-

1-Bromo-3-fluoropropane: An alkylating agent. Handle in a fume hood. Avoid skin contact.[3]

-

Sodium Hydride: Reacts violently with moisture. Use dry solvents and quench excess base carefully with isopropanol or solid ammonium chloride before adding water.

-

Fluorine NMR: While not radioactive, ensure standard safety when handling deuterated solvents. (Note: This protocol does not involve

F radiochemistry, which requires lead shielding).

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Duncton, M. A. (2011). Minireview: Azetidines in Medicinal Chemistry. MedChemComm, 2(12), 1135-1161. Link

- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard text for N-Boc deprotection protocols).

- Lowe, G., et al. (2012). Synthesis of 3-fluoroazetidines and their application in drug discovery. Journal of Organic Chemistry. (Contextual reference for azetidine stability).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-BROMO-3-FLUOROPROPANE - Safety Data Sheet [chemicalbook.com]

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectroscopic Analysis of 3-(3-Fluoropropoxy)azetidine

For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-(3-Fluoropropoxy)azetidine, a molecule of interest in medicinal chemistry due to the prevalence of the azetidine motif in modern pharmaceuticals.[1] This guide will not only dissect the theoretical spectrum but also compare it with structurally related compounds, offering a comprehensive framework for spectral interpretation.

The Strategic Importance of Fluorine in NMR Analysis

The introduction of a fluorine atom into an organic molecule provides a unique spectroscopic handle. The ¹⁹F nucleus is 100% naturally abundant and possesses a spin of ½, making it highly sensitive in NMR experiments.[2] Furthermore, the large chemical shift dispersion of ¹⁹F NMR and its characteristic coupling to nearby protons (¹H-¹⁹F coupling) provide invaluable structural information that can resolve ambiguities often encountered in complex ¹H spectra.[2][3]

Deconstructing the ¹H NMR Spectrum of 3-(3-Fluoropropoxy)azetidine

While an experimental spectrum for 3-(3-Fluoropropoxy)azetidine is not publicly available, a detailed prediction and analysis can be formulated based on established principles of NMR spectroscopy and data from analogous structures. The structure and predicted proton environments are illustrated below.

Figure 2. Workflow for NMR sample preparation.

NMR Data Acquisition

-

Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Solvent: Chloroform-d (CDCl₃) is a suitable solvent.

-

Experiment: A standard ¹H NMR experiment should be performed.

-

Parameters:

-

Number of scans: 16-32 (adjust for optimal signal-to-noise)

-

Relaxation delay: 1-2 seconds

-

Acquisition time: 2-4 seconds

-

-

¹⁹F Decoupling (Optional): To confirm the ¹H-¹⁹F couplings, a ¹H{¹⁹F} decoupled spectrum can be acquired. In this experiment, the characteristic triplet of triplets for Hᶜ and Hᵈ would collapse into simple triplets, simplifying the spectrum and confirming the assignments. [3]

Conclusion

The ¹H NMR spectrum of 3-(3-Fluoropropoxy)azetidine presents a rich source of structural information. A thorough analysis of chemical shifts, signal multiplicities, and particularly the diagnostic ¹H-¹⁹F coupling constants allows for an unambiguous confirmation of its molecular structure. By comparing the expected spectrum with that of related compounds, the unique spectral features of the target molecule are brought into sharp focus. The experimental protocols outlined provide a robust framework for obtaining high-quality data, ensuring the integrity of the structural elucidation process. This guide serves as a practical tool for researchers engaged in the synthesis and characterization of novel fluorinated azetidine derivatives, facilitating the advancement of drug discovery and development programs.

References

-

ResearchGate. ¹H-NMR data for the prepared 2-Azetidinone compounds (4a-j). Available from: [Link].

-

Hashim, O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. Available from: [Link].

-

Oregon State University. ¹H NMR Chemical Shift. Available from: [Link].

-

University of Ottawa NMR Facility Blog. (2017). PSYCHE to Evaluate ¹H-¹⁹F Coupling Constants. Available from: [Link].

-

Reich, H.J. Organic Chemistry Data. University of Wisconsin. Available from: [Link].

-

NP-MRD. ¹H NMR Spectrum (1D, 500 MHz, H₂O, predicted) (NP0279446). Available from: [Link].

-

De Kimpe, N., et al. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. ARKIVOC, 2012(5), 6-15. Available from: [Link].

-

University of Wisconsin. Fluorine NMR. Available from: [Link].

-

Organic Chemistry Portal. Azetidine synthesis. Available from: [Link].

-

Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Available from: [Link].

-

The Royal Society of Chemistry. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Supplementary Information. Available from: [Link].

-

ResearchGate. Coupling of Protons with Fluorine Page. Available from: [Link].

-

National Institutes of Health. (2015). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous ¹⁹F-NMR spectra of fluorohistidine isomers and analogues. PMC. Available from: [Link].

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available from: [Link].

-

YouTube. (2020). PART 11: FLUORINE NMR SPECTROSCOPY FOR CSIR NET/GATE IIT JAM. Available from: [Link].

-

Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available from: [Link].

-

Preprints.org. (2025). The Challenging Complete and Detailed ¹H and ¹³C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available from: [Link].

-

Smith, A. J. R., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(17), 4933-4941. Available from: [Link].

-

Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. Available from: [Link].

-

National Institutes of Health. (2011). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. Available from: [Link].

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Safe Handling of 3-(3-Fluoropropoxy)azetidine

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, novel chemical entities are the stepping stones to groundbreaking discoveries. 3-(3-Fluoropropoxy)azetidine, a compound marrying the strained reactivity of an azetidine ring with the unique properties of a fluorinated ether, represents such a frontier. As a Senior Application Scientist, this guide is crafted to provide you with the essential, immediate safety and logistical information for handling this compound. Our approach is grounded in a synthesis of established protocols for analogous structures, promoting a culture of safety and scientific integrity.

Disclaimer: No specific Safety Data Sheet (SDS) for 3-(3-Fluoropropoxy)azetidine is publicly available at the time of this writing. The following guidance is therefore a conservative amalgamation of safety protocols for the parent azetidine heterocycle and the class of fluorinated ethers. It is imperative to treat this compound with the utmost caution, assuming it possesses the hazards associated with both functional groups.

I. Hazard Analysis: A Tale of Two Moieties

The potential hazards of 3-(3-Fluoropropoxy)azetidine are best understood by dissecting its constituent parts: the azetidine ring and the fluoropropoxy tail.

-

The Azetidine Core: Azetidine is a four-membered heterocyclic amine. Its significant ring strain makes it more reactive than its five-membered counterpart, pyrrolidine.[1][2] The parent compound, azetidine, is known to be a highly flammable liquid and vapor that can cause severe skin and eye burns.[3] It is harmful if swallowed or inhaled, with the potential to cause burns to the upper respiratory and digestive tracts.[4][5]

-

The Fluorinated Ether Tail: Fluorinated ethers are a diverse class of compounds. While often valued for their stability, they are not without potential hazards.[6] Some fluorinated ethers can be metabolized to toxic byproducts, such as fluoroacetic acid.[7][8] Furthermore, the thermal decomposition of fluorinated organic compounds can release highly toxic substances, including hydrogen fluoride (HF).[9][10][11]

Based on this analysis, we must assume that 3-(3-Fluoropropoxy)azetidine is a flammable, corrosive, and potentially toxic compound.

II. Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical when handling 3-(3-Fluoropropoxy)azetidine. The following table outlines the minimum required PPE, with explanations rooted in the anticipated hazards.

| PPE Component | Specifications | Rationale |

| Eye Protection | Chemical splash goggles and a face shield. | The corrosive nature of the azetidine moiety necessitates full protection against splashes, which could cause severe eye damage.[3] |

| Hand Protection | Double gloving with nitrile or neoprene gloves. | Given the lack of specific glove compatibility data, a double-gloving strategy provides an extra layer of protection. Nitrile and neoprene offer good general resistance to a range of organic chemicals. |

| Body Protection | Flame-resistant lab coat. | The flammability of azetidine derivatives requires the use of a flame-resistant lab coat to protect against potential flash fires.[3][12] |

| Respiratory Protection | Use in a certified chemical fume hood. | To mitigate the risk of inhaling potentially harmful vapors, all handling of this compound must be conducted within a properly functioning chemical fume hood. |

Glove Selection Logic:

The choice of glove material is a critical decision. While specific breakthrough times for 3-(3-Fluoropropoxy)azetidine are unavailable, we can make an informed choice based on general chemical resistance charts. Both nitrile and neoprene gloves offer reasonable protection against a variety of organic compounds. However, it is crucial to inspect gloves for any signs of degradation before and during use and to change them immediately if any contamination is suspected.

III. Operational Plan: From Receipt to Reaction

A meticulous operational plan is the bedrock of safe laboratory practice. The following workflow provides a step-by-step guide for handling 3-(3-Fluoropropoxy)azetidine.

Caption: A streamlined workflow for the safe handling of 3-(3-Fluoropropoxy)azetidine.

Step-by-Step Protocol:

-

Receiving and Storage:

-

Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[3]

-

Ensure the storage location is segregated from incompatible materials, such as strong oxidizing agents.

-

-

Handling and Use:

-

ALWAYS handle 3-(3-Fluoropropoxy)azetidine inside a certified chemical fume hood to prevent inhalation of vapors.

-

Before handling, don the appropriate PPE as detailed in the table above.

-

When dispensing the compound, use tools that minimize the risk of splashes and aerosols, such as a syringe or a positive displacement pipette.

-

When adding the compound to a reaction, do so slowly and in a controlled manner. Be mindful of any potential exothermic reactions.

-

IV. Disposal Plan: Responsible Stewardship

Proper disposal of 3-(3-Fluoropropoxy)azetidine and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation is Key:

Due to the presence of fluorine, this compound must be disposed of as halogenated organic waste .

Caption: A systematic approach to the disposal of 3-(3-Fluoropropoxy)azetidine waste.

Disposal Protocol:

-

Liquid Waste: Collect all liquid waste containing 3-(3-Fluoropropoxy)azetidine in a designated and properly labeled "Halogenated Organic Waste" container.

-

Solid Waste: Dispose of all contaminated solid materials, such as gloves, pipette tips, and absorbent pads, in a separate, clearly labeled solid waste container.

-

Labeling: Ensure all waste containers are clearly and accurately labeled with the full chemical name and a description of the contents.

-

Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic.

-

Disposal: Contact your institution's Environmental Health and Safety (EH&S) department to arrange for the proper disposal of the waste. DO NOT dispose of this compound down the drain.

By adhering to these protocols, you are not only ensuring your own safety but also contributing to a culture of responsibility and scientific excellence within your organization. The unknown nature of novel compounds demands our utmost respect and caution. Let this guide serve as your trusted companion in the responsible exploration of new chemical frontiers.

V. References

-

Apollo Scientific. (n.d.). Azetidine Safety Data Sheet.

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Azetidine.

-

Fisher Scientific. (2012, March 23). Azetidine Safety Data Sheet.

-

ChemicalBook. (n.d.). Azetidine - Safety Data Sheet.

-

Al-Zoubi, R. M., & Hall, D. G. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(13), 2879-2890.

-

ResearchGate. (n.d.). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF.

-

That Chemist. (2022, September 20). Are These 'Inert' Solvents Actually Reactive? [Video]. YouTube.

-

StatPearls. (n.d.). Fluorides and Fluorocarbons Toxicity. NCBI Bookshelf.

-

Alfa Chemistry. (n.d.). A Comprehensive Scientific Review on Fluorinated Ethers in Energy, Pharmaceuticals, and Materials.

-

Wikipedia. (n.d.). Azetidine.

-

RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

-

ACS Publications. (2020, June 1). Thermal degradation of fluoropolymers.

-

ChemBK. (2024, April 9). Azetidine, 3-(3-fluorophenoxy)-.

-

ResearchGate. (n.d.). Combustion and thermal decomposition of fluorinated polymers | Request PDF.

-

ACS Publications. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds.

-

MDPI. (2024, July 15). The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study.

-

Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7).

-

NIH. (2021, January 29). Metabolism and Toxicity of Fluorine Compounds.

-

CSWAB. (n.d.). Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment.

-

eScholarship.org. (2022, May 25). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties.

-

Taylor & Francis Online. (2007, April 6). On the Incinerability of Highly Fluorinated Organic Compounds.

-

ACS Publications. (2018, July 19). Azetidine–Borane Complexes: Synthesis, Reactivity, and Stereoselective Functionalization.

Sources

- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. chemos.de [chemos.de]

- 4. fishersci.com [fishersci.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. turi.org [turi.org]

- 10. researchgate.net [researchgate.net]

- 11. The Fate of Fluorine Post Per- and Polyfluoroalkyl Substances Destruction during the Thermal Treatment of Biosolids: A Thermodynamic Study [mdpi.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.